Structural Differentiation from Cannabigerol (CBG): LogP and Side Chain Length
Cannabigerorcin is structurally differentiated from its primary analog Cannabigerol (CBG) by its side chain, which is a key determinant of its physicochemical properties. Cannabigerorcin has a C1 side chain (orcinol-derived), while CBG has a C5 side chain (olivetol-derived) . This results in a quantifiably different LogP value, a measure of lipophilicity crucial for understanding membrane permeability and receptor interaction. Cannabigerorcin has a predicted LogP of 5.35 , whereas CBG has a predicted LogP of approximately 6.2 [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 5.35 |
| Comparator Or Baseline | Cannabigerol (CBG): LogP ≈ 6.2 |
| Quantified Difference | A difference of approximately 0.85 log units, indicating Cannabigerorcin is less lipophilic. |
| Conditions | Predicted values based on chemical structure. |
Why This Matters
This difference in lipophilicity impacts chromatographic retention time in analytical methods and may influence a compound's ability to cross biological membranes, making one unsuitable as a direct substitute for the other in both analytical and biological assays.
- [1] PubChem. Cannabigerol (Compound Summary). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Cannabigerol (Accessed 2026-04-20). View Source
